1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-4-5-16(10-14(13)2)22-19-12-27(24,25)11-18(19)21(20(22)23)15-6-8-17(26-3)9-7-15/h4-10,18-19H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJULYDNDKLHPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the thieno[3,4-d]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethylphenyl and 4-methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.
Final cyclization and oxidation steps: These steps ensure the formation of the hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.
Signal transduction pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Comparative Insights
- In contrast, chloro or nitro substituents (e.g., BG16398 ) introduce electron-withdrawing effects, which may alter binding affinities or reactivity .
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to halogenated analogs (e.g., BG16398), which balance lipophilicity with polarizability .
- Stereochemical Considerations : highlights a stereoisomer (rel-(3aR,6aS)-configuration) with a 2-fluorobenzyl group, demonstrating how stereochemistry and fluorination can modulate bioavailability .
Research Findings and Pharmacological Context
- Antimicrobial Activity: Imidazole derivatives with nitro or halogen substituents (e.g., ) exhibit growth inhibitory effects, though thienoimidazole triones require further evaluation.
- Synthetic Accessibility : The synthesis of similar compounds often employs sodium metabisulfite or TDAE methodologies ( ), indicating feasible routes for scaling production.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to explore the biological effects of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]imidazole core with two significant substituents: a 3,4-dimethylphenyl group and a 4-methoxyphenyl group. This unique structure may contribute to its biological activities.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 378.46 g/mol |
| CAS Number | 873811-15-5 |
The biological activity of this compound is thought to arise from its interactions with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biochemical pathways. For instance, similar compounds have shown activity against farnesyltransferase, which is important in cancer cell proliferation .
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing various physiological processes.
- Signal Transduction Pathways : The compound could affect signal transduction pathways that are crucial for cellular communication and function.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that derivatives of imidazole compounds exhibit significant antitumor properties. For example, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activities against both bacterial and fungal strains. This suggests potential applications in treating infections .
Study 1: Antitumor Efficacy
In a study examining the efficacy of imidazole derivatives on cancer cells, a related compound demonstrated an IC50 value of 24 nM against farnesyltransferase. This led to significant phenotypic reversion in transformed cells at concentrations as low as 1.25 µM . Such findings highlight the potential of thieno[3,4-d]imidazole derivatives in cancer therapy.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives showed that compounds structurally similar to our target exhibited effective inhibition against various pathogenic bacteria with minimal cytotoxicity to human cells . This suggests that our compound may also possess similar antimicrobial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
